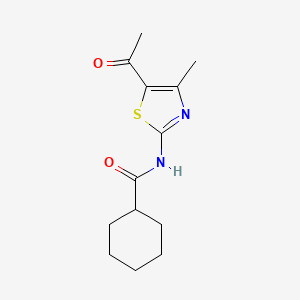
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclohexanecarboxamide, also known as ACTH, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of thiazolylcarboxamides, which have been shown to have a wide range of biological activities.
作用機序
The exact mechanism of action of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclohexanecarboxamide is not fully understood, but it is believed to act as a partial agonist at the melanocortin 2 receptor (MC2R). This receptor is primarily expressed in the adrenal gland and is involved in the regulation of cortisol synthesis. By modulating the activity of this receptor, N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclohexanecarboxamide may affect the activity of the HPA axis and thereby regulate the stress response.
Biochemical and physiological effects:
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclohexanecarboxamide has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to increase the levels of circulating cortisol, a hormone that is involved in the stress response. It has also been shown to decrease the levels of pro-inflammatory cytokines, which are involved in the immune response. These effects suggest that N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclohexanecarboxamide may have potential applications in the treatment of inflammatory and stress-related disorders.
実験室実験の利点と制限
One of the major advantages of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclohexanecarboxamide is its high potency and selectivity for the MC2R receptor. This makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one of the limitations of this compound is its relatively short half-life, which may limit its usefulness in certain experimental settings.
将来の方向性
There are several future directions for research on N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclohexanecarboxamide. One area of research is in the development of more potent and selective analogs of this compound. Another area of research is in the investigation of the role of the MC2R receptor in various physiological and pathological processes. Finally, there is a need for further studies to determine the safety and efficacy of this compound in humans, which could pave the way for its potential use in the treatment of stress-related and inflammatory disorders.
合成法
The synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclohexanecarboxamide involves the reaction of 5-acetyl-4-methylthiazole-2-carbonyl chloride with cyclohexanecarboxamide in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution at the carbonyl group of the thiazole ring, resulting in the formation of the desired product. The purity of the product can be improved by recrystallization from an appropriate solvent such as ethanol.
科学的研究の応用
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclohexanecarboxamide has been extensively studied for its potential applications in scientific research. One of the major areas of research is in the field of neuroscience, where this compound has been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis. This axis is involved in the regulation of stress response, and dysregulation of this system has been implicated in various psychiatric disorders such as depression and anxiety.
特性
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S/c1-8-11(9(2)16)18-13(14-8)15-12(17)10-6-4-3-5-7-10/h10H,3-7H2,1-2H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWBUGYXYYIBKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2CCCCC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-chloro-2-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5836434.png)
![2-[2-(2-bromophenyl)hydrazino]-4,6-dimethylpyrimidine](/img/structure/B5836437.png)

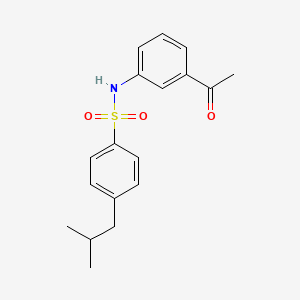

![3-[(2-chloro-5-methylphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5836449.png)
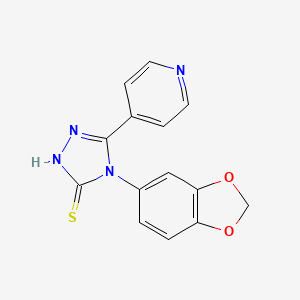
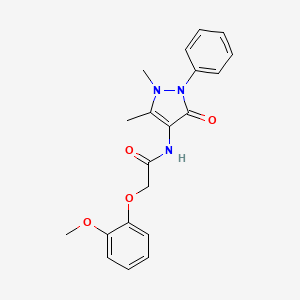
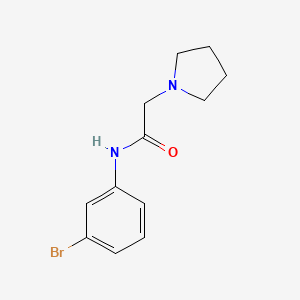
![N-(4-fluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5836507.png)

![4-oxo-3-(2-oxo-2-phenylethyl)-4,6,7,8,9,10-hexahydro-3H-pyrimido[4',5':4,5]pyrrolo[1,2-a]azepine-11-carbonitrile](/img/structure/B5836523.png)
